Cas no 1784340-53-9 (4-Azaspiro[2.5]octane-7-carboxylic acid)

4-Azaspiro[2.5]octane-7-carboxylic acid is a spirocyclic compound featuring a unique structural motif combining a carboxylic acid functional group with a nitrogen-containing spiro framework. This rigid, bicyclic structure enhances its utility as a versatile intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The spirocyclic core imparts conformational restraint, which can improve binding affinity and selectivity in drug design. The carboxylic acid moiety allows for further derivatization, enabling integration into peptides or other bioactive scaffolds. Its well-defined stereochemistry and stability under various reaction conditions make it a valuable building block for the development of novel therapeutics, including CNS-targeting agents and enzyme inhibitors.
4-Azaspiro[2.5]octane-7-carboxylic acid structure
1784340-53-9 structure
Product Name:4-Azaspiro[2.5]octane-7-carboxylic acid
CAS No:1784340-53-9
MF:C8H13NO2
MW:155.194322347641
CID:6206209
PubChem ID:105430311
Update Time:2025-05-23

4-Azaspiro[2.5]octane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1784340-53-9
    • 4-azaspiro[2.5]octane-7-carboxylic acid
    • EN300-6490024
    • 4-Azaspiro[2.5]octane-7-carboxylic acid
    • Inchi: 1S/C8H13NO2/c10-7(11)6-1-4-9-8(5-6)2-3-8/h6,9H,1-5H2,(H,10,11)
    • InChI Key: UDUYRQLZCRFSIA-UHFFFAOYSA-N
    • SMILES: OC(C1CCNC2(C1)CC2)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 49.3Ų

4-Azaspiro[2.5]octane-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6490024-0.05g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
0.05g
$876.0 2025-03-15
Enamine
EN300-6490024-0.1g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
0.1g
$917.0 2025-03-15
Enamine
EN300-6490024-0.25g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
0.25g
$959.0 2025-03-15
Enamine
EN300-6490024-0.5g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
0.5g
$1001.0 2025-03-15
Enamine
EN300-6490024-1.0g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
1.0g
$1043.0 2025-03-15
Enamine
EN300-6490024-2.5g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
2.5g
$2043.0 2025-03-15
Enamine
EN300-6490024-5.0g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
5.0g
$3023.0 2025-03-15
Enamine
EN300-6490024-10.0g
4-azaspiro[2.5]octane-7-carboxylic acid
1784340-53-9 95.0%
10.0g
$4483.0 2025-03-15

Additional information on 4-Azaspiro[2.5]octane-7-carboxylic acid

Exploring the Potential of 4-Azaspiro[2.5]octane-7-carboxylic acid (CAS No. 1784340-53-9) in Modern Pharmaceutical Research

In the rapidly evolving field of medicinal chemistry, 4-Azaspiro[2.5]octane-7-carboxylic acid (CAS No. 1784340-53-9) has emerged as a compound of significant interest. This unique spirocyclic structure combines a carboxylic acid functional group with a nitrogen-containing heterocycle, making it a valuable building block for drug discovery. Researchers are particularly intrigued by its potential applications in central nervous system (CNS) drug development, given its ability to cross the blood-brain barrier.

The spiro[2.5]octane core of this molecule represents an innovative approach to three-dimensional drug design, a hot topic in pharmaceutical research. Unlike traditional flat aromatic systems, this three-dimensional scaffold offers improved target selectivity and reduced off-target effects. Recent studies suggest that compounds featuring this azaspiro architecture may show promise in addressing challenging neurodegenerative diseases, a major focus area in current medical research.

From a synthetic chemistry perspective, 4-Azaspiro[2.5]octane-7-carboxylic acid presents interesting challenges and opportunities. The steric constraints of the spiro system influence its reactivity patterns, while the carboxylic acid moiety provides a convenient handle for further derivatization. Many researchers are exploring its use in peptide mimetics and small molecule inhibitors, particularly for targets requiring conformationally restricted pharmacophores.

The growing interest in spirocyclic compounds like 4-Azaspiro[2.5]octane-7-carboxylic acid reflects broader trends in drug discovery. Pharmaceutical companies are increasingly seeking novel chemical space beyond traditional frameworks, and this compound's unique topology offers just that. Its potential applications extend to GPCR modulators, enzyme inhibitors, and even proteolysis targeting chimeras (PROTACs), making it relevant to several cutting-edge therapeutic approaches.

Analytical characterization of 4-Azaspiro[2.5]octane-7-carboxylic acid reveals interesting physicochemical properties. The compound demonstrates a balance between lipophilicity and water solubility, crucial for drug-like properties. Its chiral center adds another dimension of complexity, with potential implications for enantioselective biological activity. These characteristics make it particularly valuable in structure-activity relationship (SAR) studies for various therapeutic targets.

Recent patent literature shows increasing mentions of azaspiro compounds in general and 4-Azaspiro[2.5]octane derivatives in particular, indicating growing commercial interest. The compound's versatility allows for creation of diverse structure-activity relationship profiles, making it attractive for lead optimization programs. Its application in fragment-based drug discovery is another area receiving attention, as the rigid structure can help maintain molecular recognition while allowing for controlled expansion.

From a green chemistry perspective, synthetic routes to 4-Azaspiro[2.5]octane-7-carboxylic acid are being optimized to reduce environmental impact. Researchers are developing more efficient catalytic methods and exploring biocatalytic approaches to access this valuable scaffold. These efforts align with the pharmaceutical industry's push toward sustainable synthesis and reduced process mass intensity in drug development.

The future of 4-Azaspiro[2.5]octane-7-carboxylic acid research appears promising, with potential applications extending beyond traditional small molecule drugs. Its incorporation into bioconjugates and targeted delivery systems is being explored, particularly for CNS-targeted therapies. As computational methods for molecular property prediction improve, the rational design of derivatives based on this core structure will likely accelerate, potentially leading to novel therapeutic agents addressing unmet medical needs.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.